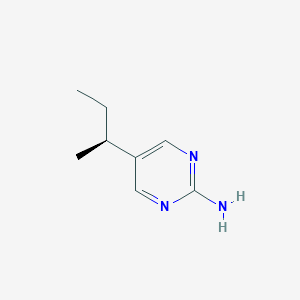
(S)-5-(sec-Butyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(sec-Butyl)pyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Research indicates that (S)-5-(sec-Butyl)pyrimidin-2-amine exhibits a range of biological activities, particularly in anti-inflammatory contexts. Some key findings include:
Anti-inflammatory Effects
Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in treating inflammation and pain. For instance, certain substituted pyrimidines have demonstrated significant activity against COX enzymes, suggesting that this compound may possess similar therapeutic potential.
Binding Affinity Studies
Research has focused on this compound's binding affinity to various biological targets. Modifications on the pyrimidine ring can significantly affect binding properties and biological efficacy. Structural variations influence how effectively these compounds inhibit COX enzymes or interact with other molecular targets.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of (S)-5-(sec-Butyl)pyrimidin-2-amines exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The mechanism was attributed to the compound's ability to block prostaglandin synthesis, a key mediator in inflammatory processes.
Case Study 2: Binding Affinity Research
Another research effort focused on assessing how structural modifications on (S)-5-(sec-butyl)pyrimidin-2-amines affected their binding affinity to specific receptors involved in inflammatory pathways. Results indicated that certain modifications could enhance binding efficiency, suggesting avenues for developing more potent anti-inflammatory agents.
Propiedades
Número CAS |
127473-63-6 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
5-[(2S)-butan-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)7-4-10-8(9)11-5-7/h4-6H,3H2,1-2H3,(H2,9,10,11)/t6-/m0/s1 |
Clave InChI |
ITHMPJDZBHQGOS-LURJTMIESA-N |
SMILES |
CCC(C)C1=CN=C(N=C1)N |
SMILES isomérico |
CC[C@H](C)C1=CN=C(N=C1)N |
SMILES canónico |
CCC(C)C1=CN=C(N=C1)N |
Sinónimos |
2-Pyrimidinamine, 5-(1-methylpropyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















